(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Description
(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a chiral amide derivative featuring a butanamide backbone substituted with a 4-methyl-1,3-oxazol-2-yl group and a butyl chain. Its stereochemistry at the C2 position (S-configuration) is critical for its biological interactions and physicochemical properties. The compound has been identified in metabolomic studies (HMDB0038024) and shares structural similarities with protease-targeting chimeras (PROTACs) and enzyme inhibitors .
Key structural attributes:
- Oxazole ring: Imparts rigidity and influences electronic properties.
- Butanamide chain: Modulates lipophilicity and metabolic stability.
- Stereochemistry: The (2S)-configuration may enhance target binding specificity.
Properties
CAS No. |
57068-79-8 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(2S)-N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
XSBXJNYUXNMUOK-JTQLQIEISA-N |
Isomeric SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)[C@@H](C)CC |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes under specific conditions . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized human and guinea-pig lung tissues . This inhibition is achieved through selective binding to specific receptors, leading to the suppression of allergic responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Key Research Findings and Comparative Analysis
A. Oxazole vs. Thiazole Derivatives
- The target compound’s 4-methyl-1,3-oxazole ring distinguishes it from thiazole-containing analogs (e.g., Example 208 in ).
- Thiazole-based PROTACs (e.g., Example 208) are reported to exhibit superior binding affinity for E3 ligases due to sulfur’s polarizability, whereas oxazole derivatives may prioritize solubility .
B. Butanamide Backbone vs. Benzodiazepinones
- CPI098 (benzodiazepinone) lacks the amide linkage but shares a methyl-substituted heterocycle. Its bicyclic framework enhances rigidity, favoring enzyme inhibition (e.g., kinase or protease targets) over the flexible butanamide scaffold of the target compound .
C. Stereochemical Impact
- The (2S)-configuration in the target compound contrasts with stereoisomers in pharmacopeial butanamides (e.g., compounds m, n, o in ). For instance, (2R,4R,5S)-configured analogs in show altered hydrogen-bonding capacity, affecting solubility and membrane permeability.
D. Chain Length and Substituents
- The butanamide chain (C4) in the target compound provides greater lipophilicity than shorter-chain analogs (e.g., propanamide metabolites in ), which may influence tissue distribution and half-life.
Biological Activity
(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, with the CAS number 106833-52-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is C13H22N2O2. The structure features a butanamide backbone with a butyl and a methyl group attached to the nitrogen atom, along with a 4-methyl-1,3-oxazole moiety.
Biological Activities
Research indicates that oxazole derivatives, including (2S)-N-butyl derivatives, exhibit a range of biological activities. Below are key findings related to the biological activity of this compound:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxazole derivatives. For instance:
- A review on oxazole derivatives reported that certain compounds demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Oxazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to (2S)-N-butyl have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms by which (2S)-N-butyl acts biologically are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The oxazole ring may interact with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act on various receptors linked to pain and inflammation.
Case Studies
- Antibacterial Screening : In a study assessing various oxazole derivatives, (2S)-N-butyl was tested alongside known antibiotics. The results indicated comparable efficacy against standard strains of bacteria .
- Inflammation Model : In vivo studies demonstrated that treatment with (2S)-N-butyl significantly reduced edema in animal models subjected to inflammatory stimuli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
